4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one
Description
4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative characterized by a ketone group at position 1 and an isopropyl substituent at position 4 of the fused bicyclic ring system. Tetrahydroisoquinoline derivatives are widely studied for their pharmacological relevance, including roles as receptor antagonists, enzyme inhibitors, and neuroactive agents .
Properties
CAS No. |
875249-15-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-propan-2-yl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)11-7-13-12(14)10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
RTBMWSCKGHBKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC(=O)C2=CC=CC=C12 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. For instance, the reaction between 3,4-dihydroisoquinoline and acetone under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one with structurally similar compounds, focusing on substituent effects, synthesis methodologies, and biological activities.
Substituent Variations and Physicochemical Properties
Key analogs include:
Notes:
- Lipophilicity : The target compound’s LogP is estimated based on its isopropyl group, which is less polar than the morpholinylmethyl or thiomorpholinylmethyl groups in 11f/11g. Compound H2, with an isobutylphenyl substituent, exhibits higher experimental lipophilicity (LogP = 3.2) .
- Synthesis : Compound 51, featuring a 4-isopropylbenzyl group, was synthesized via a four-step route with 65% overall yield, suggesting feasible routes for analogous isopropyl-substituted derivatives .
Key Research Findings and Implications
Substituent Effects :
- Hydrophobic Groups : Isopropyl and isobutylphenyl substituents enhance lipophilicity, improving membrane permeability and receptor binding (e.g., compound 51’s orexin-1 activity) .
- Polar Groups : Morpholinylmethyl/thiomorpholinylmethyl substituents (11f/11g) introduce hydrogen-bonding capacity, which may optimize solubility but reduce CNS penetration .
Synthetic Feasibility :
- Isopropyl-substituted derivatives can be synthesized in moderate-to-high yields using established methods, though direct comparisons to the target compound’s route are lacking .
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